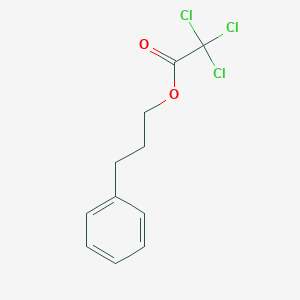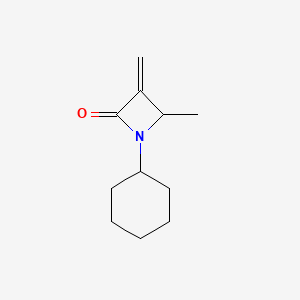![molecular formula C20H30S2 B14444247 2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) CAS No. 73035-97-9](/img/structure/B14444247.png)
2,2'-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its two sulfur atoms bridging two identical bicyclo[2.2.1]hept-2-ene units, each substituted with three methyl groups at the 1 and 7 positions. The presence of sulfur bridges imparts distinct chemical properties, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) typically involves the reaction of 1,7,7-trimethylbicyclo[2.2.1]hept-2-ene with sulfur-containing reagents. One common method includes the use of disulfide compounds under controlled conditions to form the sulfur bridges. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) undergoes various chemical reactions, including:
Oxidation: The sulfur bridges can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the sulfur bridges, yielding the corresponding thiols.
Substitution: The bicyclic units can undergo substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) finds applications in various scientific fields:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including antioxidant activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-2-ene) exerts its effects is primarily through its sulfur bridges. These bridges can undergo redox reactions, making the compound a potential antioxidant. The molecular targets and pathways involved include interactions with reactive oxygen species and enzymes involved in redox homeostasis.
Comparison with Similar Compounds
Similar Compounds
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the sulfur bridges, making it less reactive in redox reactions.
1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group, leading to different reactivity.
2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[2.2.1]hept-5-ene): Similar structure but with different positions of double bonds.
Uniqueness
The presence of sulfur bridges in 2,2’-Disulfanediylbis(1,7,7-trimethylbicyclo[221]hept-2-ene) imparts unique redox properties, making it distinct from other similar compounds
Properties
CAS No. |
73035-97-9 |
|---|---|
Molecular Formula |
C20H30S2 |
Molecular Weight |
334.6 g/mol |
IUPAC Name |
1,7,7-trimethyl-2-[(1,7,7-trimethyl-2-bicyclo[2.2.1]hept-2-enyl)disulfanyl]bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C20H30S2/c1-17(2)13-7-9-19(17,5)15(11-13)21-22-16-12-14-8-10-20(16,6)18(14,3)4/h11-14H,7-10H2,1-6H3 |
InChI Key |
BARCMEPVECNDSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=C2)SSC3=CC4CCC3(C4(C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Buten-2-one, 4-[4-methoxy-3-(phenylmethoxy)phenyl]-](/img/structure/B14444166.png)
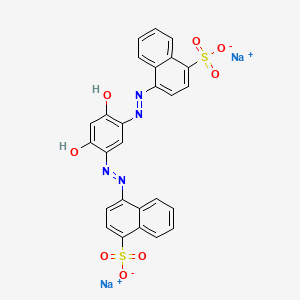
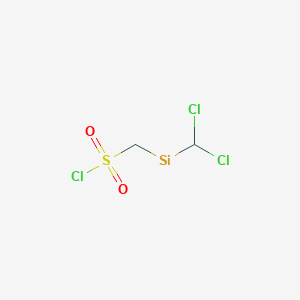
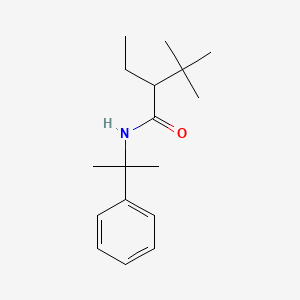



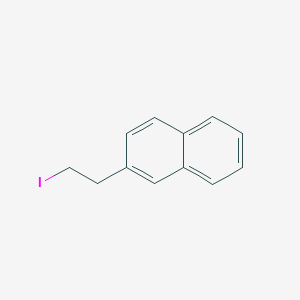
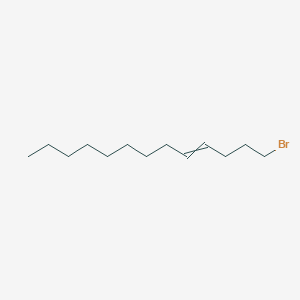
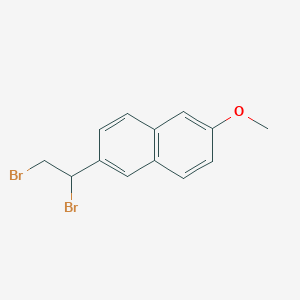
![1,2,3,3a,4,6,7,8,9,9b-decahydro-5H-cyclopenta[a]naphthalen-5-one](/img/structure/B14444225.png)

